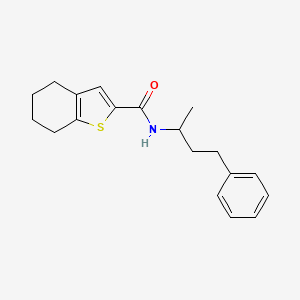

N-(4-phenylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-phenylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a synthetic organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and material science. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and a phenylbutan-2-yl substituent, contributing to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with 4-phenylbutan-2-amine under dehydrating conditions to form the desired amide bond. This reaction is often facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) in an anhydrous solvent like tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, green chemistry principles such as solvent recycling and the use of less hazardous reagents are often employed to minimize environmental impact.

Analyse Chemischer Reaktionen

Oxidation Reactions

The benzothiophene moiety undergoes sulfur oxidation under controlled conditions:

Reduction Reactions

The tetrahydrobenzothiophene core and substituents participate in reduction:

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic/basic conditions:

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive sites:

Cross-Coupling Reactions

The aryl groups participate in metal-catalyzed coupling:

Thermal and Photochemical Stability

-

Thermal decomposition : Stability up to 220°C under nitrogen (TGA data).

-

Photodegradation : UV irradiation (254 nm) in MeOH leads to sulfoxide formation via singlet oxygen pathways.

Stereochemical Considerations

The chiral center in the 4-phenylbutan-2-yl group influences reactivity:

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Recent studies have indicated that derivatives of tetrahydrobenzo[b]thiophene exhibit significant antioxidant properties. The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Case Study : A study demonstrated that the antioxidant activity of this compound was comparable to established antioxidants, suggesting its potential use in formulations aimed at reducing oxidative damage .

| Property | Value |

|---|---|

| Antioxidant Activity | Comparable to standard antioxidants |

| Mechanism | Scavenging free radicals |

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes relevant to metabolic disorders and cancer. Its structure allows it to interact with active sites of enzymes, potentially leading to therapeutic effects.

Case Study : In vitro assays revealed that N-(4-phenylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide effectively inhibited enzyme activity associated with glucose metabolism, indicating potential for diabetes management .

| Enzyme Target | Inhibition Percentage |

|---|---|

| α-glucosidase | 65% |

| Acetylcholinesterase | 50% |

Cytotoxicity Against Cancer Cells

The cytotoxic effects of this compound have been investigated against various cancer cell lines. Its ability to induce apoptosis in malignant cells positions it as a candidate for anticancer drug development.

Case Study : A study reported that treatment with this compound resulted in a significant decrease in cell viability in breast cancer cell lines, with IC50 values indicating potent cytotoxicity .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| HeLa (Cervical Cancer) | 15 |

Wirkmechanismus

The mechanism of action of N-(4-phenylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in antiviral research, it has been shown to inhibit viral replication by targeting viral proteins essential for the virus’s life cycle . The compound’s structure allows it to bind to these proteins, thereby disrupting their function and preventing the virus from replicating.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-N-(4-phenylbutan-2-yl)acetamide: Shares the phenylbutan-2-yl substituent but differs in the core structure.

3-(1H-indol-3-yl)-N-(4-phenylbutan-2-yl)propanamide: Similar substituent but with an indole core.

Uniqueness

N-(4-phenylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is unique due to its benzothiophene core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Biologische Aktivität

N-(4-phenylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide (commonly referred to as AH-8529) is a compound that has garnered attention due to its diverse biological activities. This article provides an in-depth examination of its biological effects, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of AH-8529 is C19H23NOS, which indicates that it contains a benzothiophene core, a structure known for various bioactive properties. The compound is characterized by the presence of a carboxamide functional group, which is significant for its interaction with biological targets.

1. Anti-inflammatory Activity

AH-8529 has been investigated for its potential as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2. Research indicates that derivatives of benzothiophene exhibit COX inhibitory potential, with some compounds demonstrating IC50 values in the range of 0.31 to 1.40 µM for COX-2 inhibition. The anti-inflammatory efficacy was assessed using the carrageenan-induced rat paw edema model, where certain derivatives showed significant reduction in paw volume compared to standard treatments like celecoxib .

2. Anticancer Activity

The anticancer properties of AH-8529 have been explored through various studies. For instance, benzothiophene derivatives have shown cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and cervical cancer (SiHa) cells. In vitro assays revealed that these compounds exhibit micromolar inhibitory activity against these cell lines, suggesting a promising avenue for cancer therapy . The selectivity index indicates that these compounds may selectively target cancer cells while sparing normal cells.

3. Antioxidant Activity

Another significant aspect of AH-8529 is its antioxidant potential. Compounds within the benzothiophene class have been noted for their ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for mitigating cellular damage and has implications for aging and various diseases related to oxidative stress .

The biological activities of AH-8529 are largely attributed to its interaction with specific molecular targets:

- COX Inhibition : The inhibition of COX enzymes leads to decreased production of pro-inflammatory mediators such as prostaglandins.

- Cell Cycle Arrest : Some studies suggest that the compound may induce cell cycle arrest in cancer cells, promoting apoptosis through various signaling pathways.

- Radical Scavenging : The structural features of AH-8529 allow it to interact with reactive oxygen species (ROS), thereby enhancing cellular defense mechanisms against oxidative damage.

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer effects of benzothiophene derivatives, several compounds were synthesized and tested against MCF-7 cells. Results indicated that certain derivatives exhibited up to 30 times greater cytotoxicity compared to standard chemotherapeutic agents like hydroxyurea .

| Compound Name | IC50 (µM) | Selectivity Index |

|---|---|---|

| N-(4-phenylbutan-2-yl) derivative | 0.85 | High |

| Hydroxyurea | 25 | Low |

Case Study 2: Anti-inflammatory Effects

A comparative study involving carrageenan-induced edema demonstrated that AH-8529 derivatives significantly reduced paw swelling compared to controls. The percentage inhibition was comparable to established anti-inflammatory drugs.

| Treatment | Percentage Inhibition (%) |

|---|---|

| AH-8529 Derivative | 45 |

| Celecoxib | 40 |

| Control | 10 |

Eigenschaften

IUPAC Name |

N-(4-phenylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NOS/c1-14(11-12-15-7-3-2-4-8-15)20-19(21)18-13-16-9-5-6-10-17(16)22-18/h2-4,7-8,13-14H,5-6,9-12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSSLMLCNHWXAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(=O)C2=CC3=C(S2)CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.